

Spectroscopic data for N-protected 1-Azaspiro[4.4]nonane derivatives

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Compound of Interest

Compound Name: *1-Azaspiro[4.4]nonane-2-carboxylic acid*

CAS No.: 96798-47-9

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The 1-azaspiro[4.4]nonane core is a privileged spirocyclic scaffold embedded in numerous bioactive alkaloids, most notably the antileukemic agent cephalotaxine[1][2]. In medicinal chemistry and drug development, synthesizing these sterically hindered, three-dimensional architectures requires precise control over reactive intermediates. Nitrogen protection is a critical strategic choice in these multi-step syntheses, preventing unwanted side reactions such as spontaneous oxidation or nucleophilic interference[3].

As a Senior Application Scientist, I frequently observe that the choice of the N-protecting group—whether Benzyl (Bn), tert-Butyloxycarbonyl (Boc), or Carboxybenzyl (Cbz)—does more than just shield the amine; it profoundly alters the electronic environment and conformational dynamics of the spirocycle. This guide provides an in-depth comparative analysis of how these protecting groups influence the spectroscopic data of 1-azaspiro[4.4]nonane derivatives, alongside a self-validating experimental protocol for their synthesis and characterization.

Mechanistic Causality in Spectroscopic Profiling

Characterizing 1-azaspiro[4.4]nonane derivatives requires understanding how the spiro-conformation interacts with the electronic properties of the N-protecting group.

The ^{13}C NMR Anchor: The quaternary spiro-fused carbon (C5) is the most critical diagnostic marker. Because it lacks attached protons, standard ^1H NMR and ^1H - ^1H COSY experiments cannot directly identify it. Instead, we must rely on ^{13}C NMR, where this carbon consistently resonates in the deshielded 70–75 ppm region[1]. When an electron-withdrawing protecting group (like Boc or Cbz) is appended, its anisotropic deshielding effect slightly shifts this resonance compared to inductively donating groups (like Benzyl).

Conformational Dynamics in ^1H NMR: The steric bulk of carbamate-based protecting groups (Boc, Cbz) restricts rotation around the C-N bond. At room temperature, this restricted rotation often results in observable rotamers, manifesting as broadened or split multiplets in the ^1H NMR spectrum for the diastereotopic protons on the pyrrolidine ring[4].

Vibrational Signatures: Infrared (IR) spectroscopy provides immediate validation of successful protection. The introduction of a carbamate protecting group yields a strong, diagnostic C=O stretching frequency around 1700 cm^{-1} , while the core C-N stretch of the spirocycle typically appears between 1213 and 1255 cm^{-1} [5].

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic shifts and fragmentation patterns associated with different N-protecting groups on the 1-azaspiro[4.4]nonane scaffold.

N-Protecting Group	¹³ C NMR (Spiro C5)	¹ H NMR (Pyrrolidine CH ₂)	IR (Key Stretches)	MS (Primary Ions)
N-Benzyl (Bn)	71.0 – 72.5 ppm	Sharp diastereotopic multiplets (1.80–3.03 ppm)	~1213 cm ⁻¹ (C-N)	[M+H] ⁺ , [M-Bn] ⁺
N-Boc	68.5 – 70.0 ppm	Broadened multiplets (rotamers present)	~1690–1700 cm ⁻¹ (C=O)	[M+H] ⁺ , [M-tBu] ⁺
N-Cbz	69.0 – 70.5 ppm	Broadened multiplets (rotamers present)	~1705 cm ⁻¹ (C=O)	[M+H] ⁺ , [M-CO ₂ Bn] ⁺
Unprotected (NH)	64.0 – 66.0 ppm	Sharp, distinct multiplets	~3300 cm ⁻¹ (N-H)	[M+H] ⁺ , [M-alkyl] ⁺

Self-Validating Experimental Protocol: Synthesis & Characterization

To ensure high scientific integrity, the following protocol for synthesizing an N-protected 1-azaspiro[4.4]nonane via intramolecular 1,3-dipolar cycloaddition is designed as a self-validating system. Each chemical transformation is immediately verified by a specific spectroscopic shift[3][6].

Step 1: Intramolecular 1,3-Dipolar Cycloaddition

- Procedure: Dissolve the alkenyl-substituted cyclic nitron precursor in anhydrous toluene. Heat the solution to reflux (110–145 °C) for 12–24 hours.
- Causality: The thermal energy overcomes the activation barrier for a concerted, pericyclic transition state, allowing the tethered alkene to react with the nitron dipole, forming a tricyclic isoxazolidine intermediate[3].

- Validation: Monitor the reaction via ^1H NMR. The successful cycloaddition is validated by the complete disappearance of the downfield vinylic protons (5.5–6.0 ppm) and the emergence of upfield multiplets corresponding to the newly formed isoxazolidine ring[6].

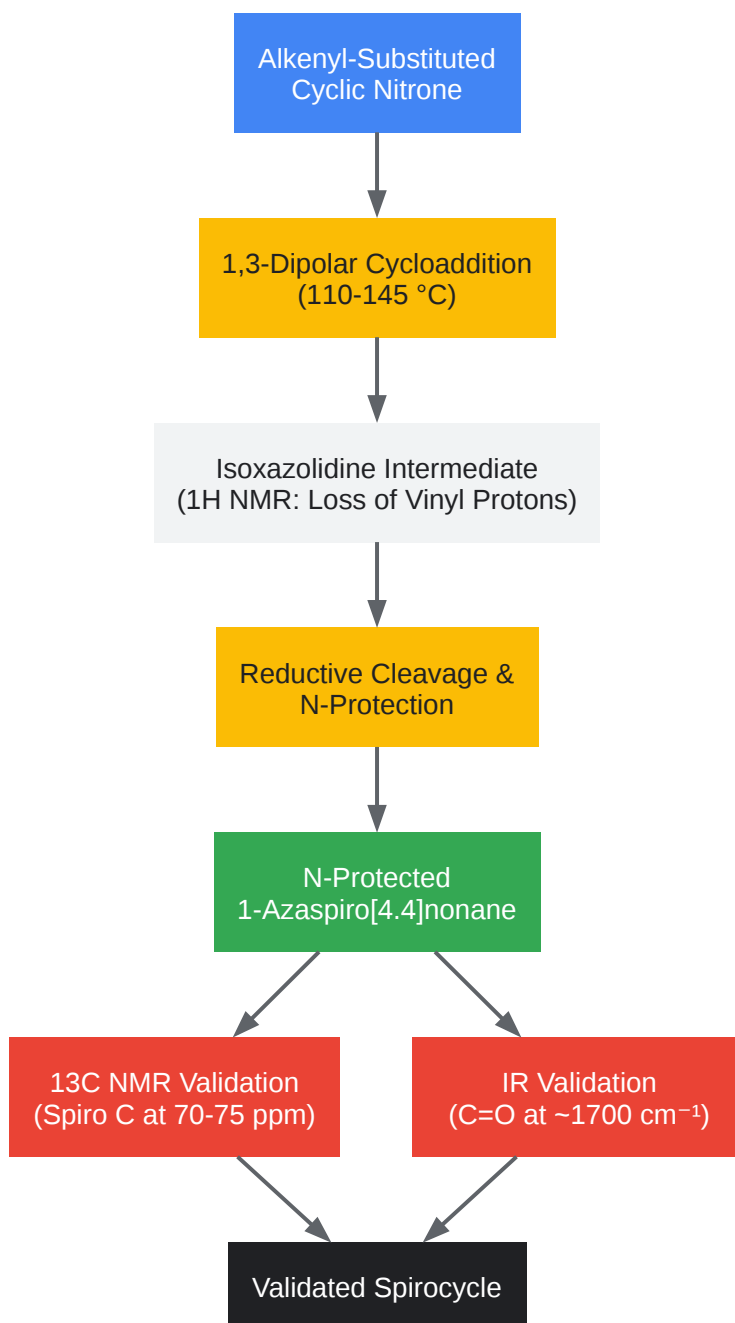
Step 2: Reductive Cleavage & N-Protection

- Procedure: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude isoxazolidine in acetic acid and add Zinc dust to reductively cleave the N-O bond. Filter the mixture, neutralize, and immediately react the resulting secondary amine with the desired protecting reagent (e.g., Boc₂O or Benzyl bromide) in the presence of a mild base (e.g., Triethylamine).
- Causality: Cleaving the N-O bond reveals the 1-azaspiro[4.4]nonane core. Immediate N-protection is critical to prevent the secondary amine from undergoing spontaneous re-oxidation or unwanted side reactions[3].
- Validation: Analyze the crude product via FT-IR. The success of the protection step is confirmed by the appearance of a strong C=O stretch at $\sim 1700\text{ cm}^{-1}$ (for Boc/Cbz) and the absence of a broad N-H stretch at 3300 cm^{-1} [5].

Step 3: Chromatographic Purification & Final Profiling

- Procedure: Dissolve the residue in dichloromethane, wash with saturated aqueous NaHCO₃, and dry over anhydrous Na₂SO₄. Purify the product via column chromatography using silica gel (60-120 mesh)[3].
- Validation: Final structural confirmation is achieved via ^{13}C NMR. The protocol is deemed entirely successful when the diagnostic quaternary spiro-carbon peak is observed cleanly in the 70–75 ppm range[1].

Workflow Visualization



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Caption: Workflow for synthesis and spectroscopic validation of 1-azaspiro[4.4]nonane derivatives.

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